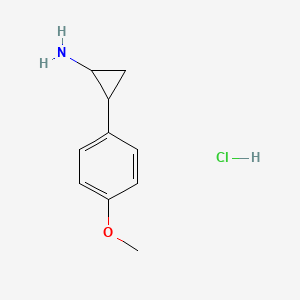

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16470552

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |

| Standard InChI Key | MTAUQORJZLQJGH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2CC2N.Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The molecular formula of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is C₁₀H₁₄ClNO, with a molecular weight of 207.68 g/mol. The compound features a cyclopropane ring directly bonded to an aromatic system substituted with a methoxy group at the para position. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo studies. Key spectroscopic identifiers include:

-

¹H NMR: Cyclopropane protons resonate between δ 1.2–2.5 ppm, while aromatic protons appear at δ 6.8–7.2 ppm .

-

Mass Spectrometry: The [M+H]+ ion is observed at m/z 178.1, with fragmentation patterns consistent with cyclopropane ring cleavage .

Table 1: Comparative Molecular Data for Cyclopropanamine Derivatives

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step process:

-

Cyclopropanation: A styrene derivative (e.g., 4-methoxystyrene) undergoes [2+1] cycloaddition with diazomethane in the presence of a transition metal catalyst (e.g., palladium acetate) to form the cyclopropane ring .

-

Amination: The cyclopropane intermediate is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the amine group .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility .

Yield Optimization:

-

Cyclopropanation efficiency is temperature-dependent, with optimal yields (75–80%) achieved at 0–5°C .

-

Reductive amination benefits from pH control (6.5–7.0) to minimize side reactions .

Biological Activity and Mechanism

MAO Inhibition Profile

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride exhibits moderate MAO A selectivity, with an IC₅₀ of 3.2 µM for MAO A and 22.4 µM for MAO B . This contrasts with tranylcypromine, a non-selective MAO inhibitor (IC₅₀: 0.02 µM MAO A, 0.05 µM MAO B) . The methoxy group’s electron-donating nature reduces MAO B affinity compared to fluorine-substituted analogs, which show enhanced MAO A selectivity .

Structural Determinants of Activity

-

Electron-Donating Effects: The para-methoxy group increases electron density on the aromatic ring, weakening interactions with MAO B’s hydrophobic substrate pocket .

-

Cyclopropane Rigidity: The strained cyclopropane ring enforces a planar conformation, favoring binding to MAO A’s active site over the more constricted MAO B cavity .

Comparative Analysis with Structural Analogs

Fluorinated vs. Methoxylated Derivatives

Fluorine substitution at the 2-position (e.g., trans-2-fluoro-1-phenylcyclopropylamine) enhances MAO A inhibition (IC₅₀: 0.15 µM) due to increased electronegativity and improved hydrophobic interactions . In contrast, methoxy substitution prioritizes MAO A selectivity but with reduced potency, highlighting the trade-off between electronic effects and steric compatibility.

Impact of Para-Substituents

-

Electron-Withdrawing Groups (e.g., -Br, -CF₃): Enhance MAO A inhibition by stabilizing charge-transfer complexes with flavin adenine dinucleotide (FAD) .

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): Reduce MAO B affinity but retain moderate MAO A activity, as seen in the target compound .

Applications in Neuropsychiatric Drug Development

Neuroprotective Applications

Emerging evidence indicates cyclopropanamine derivatives mitigate oxidative stress in neuronal cells, potentially slowing neurodegeneration in Parkinson’s disease . The methoxy group’s antioxidant properties may synergize with MAO inhibition to enhance neuroprotection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume